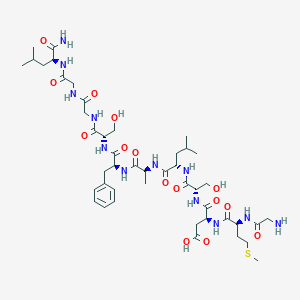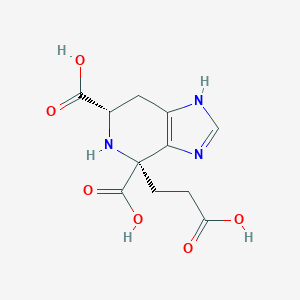
Cucumopine
説明
Cucumopine, also known as mikimopine or cucumopine, (4r-cis)-isomer, is a member of the class of compounds known as L-alpha-amino acids .
Synthesis Analysis
Cucumopine is associated with a monomorphic, cucumopine, Ri-plasmid harboured by various Alphaproteobacteria . Minor variation in fragment patterns was observed within the cucumopine synthesis (cus) gene .
将来の方向性
作用機序
Target of Action
Cucumopine is a product of the interaction between the bacterium Agrobacterium rhizogenes and its host plant . The primary target of cucumopine is the plant host itself, specifically the root cells . The A. rhizogenes strain K599, also known as NCPPB2659, is a representative strain of the cucumopine type . It carries a T-DNA region in its Ri plasmid pRi2659, which contains 11 functional genes/coding regions .
Mode of Action
The mode of action of cucumopine involves the integration of the T-DNA of the Ri plasmid of A. rhizogenes into the plant genome . This results in the transformation of normal plant cells into "hairy roots" . The T-DNA region of the Ri plasmid carries several genes, including rol genes and the cus gene, which encodes cucumopine synthase .
Biochemical Pathways
The biochemical pathways affected by cucumopine are primarily related to the transformation of plant cells into hairy roots . The rol genes and the cus gene carried by the T-DNA region of the Ri plasmid play crucial roles in this process . The rol genes are involved in the infection and induction of hairy roots, while the cus gene encodes cucumopine synthase .
Pharmacokinetics
It’s known that cucumopine is produced in the hairy roots induced byA. rhizogenes infection .
Result of Action
The primary result of cucumopine’s action is the transformation of normal plant cells into hairy roots . These roots are branched, grow quickly on medium without plant hormones, and maintain the characteristics of the ordinary root system anatomically . They also possess highly stable heredity as they originate from single cells containing no chimeras .
Action Environment
The action of cucumopine is influenced by various environmental factors. The bacterium A. rhizogenes thrives in soil and has an optimum growth temperature of 28°C . The infectivity of the K599 strain on a variety of plants and the applications of K599-induced hairy roots have been studied . The transformation process and the resulting hairy roots can be influenced by factors such as the specific plant species, soil conditions, and temperature .
特性
IUPAC Name |
(4S,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZNSAJOHDWQS-KGFZYKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149219 | |
| Record name | Cucumopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cucumopine | |
CAS RN |
110342-24-0 | |
| Record name | (4S,6S)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110342-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucumopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110342240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucumopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are opines and what is their significance in the context of Agrobacterium infection?
A: Opines are low molecular weight compounds produced by plants infected with Agrobacterium species. They are synthesized by enzymes encoded by genes transferred from the bacterial Ti (tumor-inducing) or Ri (root-inducing) plasmids to the plant genome. [, ] These compounds serve as a unique source of carbon and nitrogen for the infecting Agrobacterium strain, providing it with a competitive advantage over other microbes in the rhizosphere. [, ]
Q2: What is cucumopine specifically, and how is it different from other opines?
A: Cucumopine is an opine synthesized in plant cells transformed by certain strains of Agrobacterium rhizogenes harboring a cucumopine-type Ri plasmid. [, , ] It is a conjugate of L-arginine and D-glucose, distinct from other opines like agropine, mannopine, and mikimopine in terms of its chemical structure and the bacterial strains that can catabolize it. [, , , ]
Q3: Which Agrobacterium strains are known to induce the production of cucumopine in plants?
A: Several Agrobacterium strains, primarily Agrobacterium rhizogenes carrying a cucumopine-type Ri plasmid, induce cucumopine synthesis in infected plants. Notable examples include strains K599 (NCPPB2659), [, , ] and NCPPB 4042. [] Interestingly, other bacterial genera like Rhizobium, Ochrobactrum, and Sinorhizobium have also been found to harbor cucumopine-type Ri plasmids. [, ]
Q4: Can you elaborate on the genetic basis of cucumopine synthesis in plants?
A: The genetic information required for cucumopine synthesis is located within the T-DNA region of the cucumopine-type Ri plasmid. [, ] This region contains genes encoding enzymes responsible for the biosynthesis of cucumopine from precursor molecules within the plant cell.
Q5: Which plant species are known to produce cucumopine upon infection with Agrobacterium?
A: Cucumopine production has been reported in a variety of plant species infected with Agrobacterium rhizogenes harboring the cucumopine-type Ri plasmid. This includes economically important crops like cucumber, [, ] tomato, [] peanut, [, ] and potato. [, ] Other examples include tobacco [, , , ] and Allocasuarina verticillata. []
Q6: What is the ecological significance of cucumopine production for the bacteria and the host plant?
A: Cucumopine provides a selective advantage to the infecting Agrobacterium rhizogenes strain, as it can utilize this opine as a nutrient source, unlike many other soil microbes. [, ] For the host plant, the ecological implications of cucumopine production are complex and not yet fully understood.
Q7: What is the molecular formula and weight of cucumopine?
A: Cucumopine has the molecular formula C16H30N4O8 and a molecular weight of 406.4 g/mol. []
Q8: How stable is cucumopine under different environmental conditions?
A8: Information regarding cucumopine's stability under various conditions like temperature, pH, and light exposure is not explicitly discussed in the provided research articles.
Q9: Are there any studies on cucumopine degradation in the environment?
A9: The research provided doesn't elaborate on the environmental degradation pathways or the environmental fate of cucumopine.
Q10: Have there been any studies on the potential applications of cucumopine?
A10: The research primarily focuses on the role of cucumopine in the context of Agrobacterium infection and its impact on plant development. There is limited information regarding potential applications of cucumopine outside this specific biological context.
Q11: What is the historical context of cucumopine discovery and research?
A: Cucumopine was identified as a novel opine in hairy root tissue, expanding the understanding of Agrobacterium rhizogenes-plant interactions. [] This discovery added to the growing knowledge of opine diversity and the complex interplay between Agrobacterium and its host plants.
Q12: Are there any known alternatives or substitutes for cucumopine in the context of Agrobacterium research?
A: Research often focuses on studying the genetic elements responsible for cucumopine synthesis and the genes involved in its catabolism by Agrobacterium. While alternative opines exist, they are not direct substitutes for cucumopine due to their unique structures and the specific bacterial strains that can utilize them. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





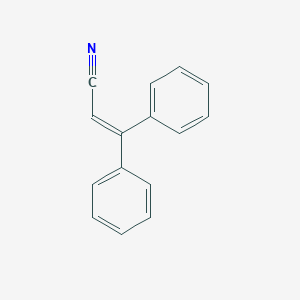
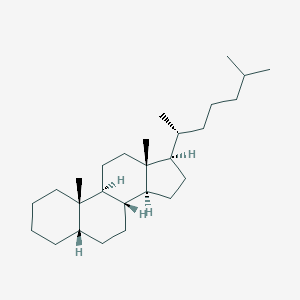
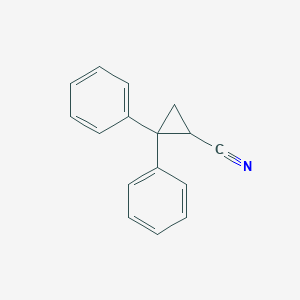
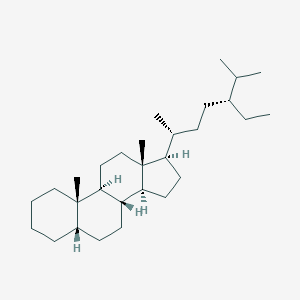
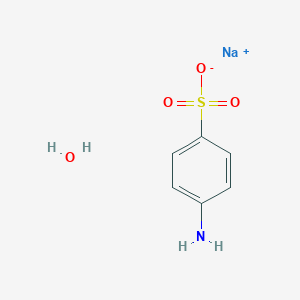

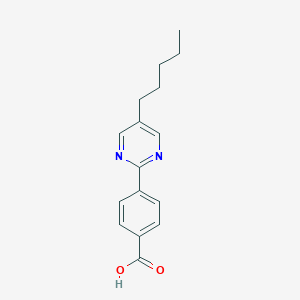



![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
